Sevelamer hydrochloride

描述

属性

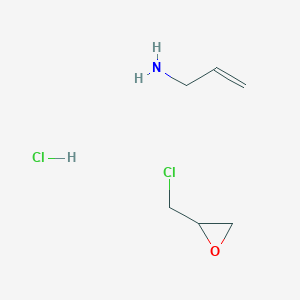

IUPAC Name |

2-(chloromethyl)oxirane;prop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO.C3H7N.ClH/c4-1-3-2-5-3;1-2-3-4;/h3H,1-2H2;2H,1,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNXRSIBRKBJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN.C1C(O1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152751-57-0 | |

| Record name | Sevelamer hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152751-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allylamine polymer with 1-chloro-2,3-epoxypropane, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Sevelamer Hydrochloride: A Deep Dive into the Mechanism of Phosphate Binding

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Sevelamer (B1230288) hydrochloride is a non-absorbed, calcium-free, and metal-free phosphate-binding polymer used in the management of hyperphosphatemia in patients with chronic kidney disease (CKD). Its primary mechanism of action involves the sequestration of dietary phosphate (B84403) within the gastrointestinal (GI) tract, thereby preventing its absorption into the bloodstream. This guide provides a comprehensive technical overview of the core mechanism of sevelamer hydrochloride's phosphate binding, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

Core Mechanism of Phosphate Binding

This compound is a cross-linked polymer of polyallylamine.[1][2] The fundamental basis of its phosphate-binding capability lies in its unique chemical structure and behavior within the varying pH environments of the GI tract.

1.1. Chemical Structure and Protonation: The polymer backbone of sevelamer contains a high density of amine groups. In the acidic environment of the stomach, these amine groups become protonated, acquiring a positive charge.[3] This protonation is a critical step, transforming the polymer into a potent anion exchanger.

1.2. Ion Exchange and Hydrogen Bonding: As the protonated this compound transits to the more neutral to alkaline environment of the small intestine, where the majority of dietary phosphate is absorbed, it readily interacts with negatively charged phosphate ions (H₂PO₄⁻, HPO₄²⁻). The binding is primarily mediated by two types of chemical interactions:

-

Ionic Bonding: The positively charged protonated amine groups form strong ionic bonds with the negatively charged phosphate ions.

-

Hydrogen Bonding: In addition to ionic interactions, hydrogen bonds can form between the amine groups of the polymer and the oxygen atoms of the phosphate ions.[4]

This dual-interaction model results in the formation of a stable, insoluble sevelamer-phosphate complex that cannot be absorbed by the intestinal lumen. The entire complex is then excreted in the feces, effectively removing dietary phosphate from the body.[3]

Visualizing the Phosphate Binding Mechanism

Caption: this compound's journey through the GI tract, from protonation to phosphate binding and excretion.

Quantitative Analysis of Phosphate Binding

The efficiency of this compound as a phosphate binder has been quantified in numerous in vitro studies. The binding capacity is influenced by factors such as pH and the concentration of phosphate.

Table 1: In Vitro Phosphate Binding Capacity of this compound

| pH | Initial Phosphate Concentration (mM) | Percentage of Phosphate Bound (%) | Phosphate Binding Capacity (mmol/g) | Reference(s) |

| 4.0 | 1.0 | 82.5 | - | [3] |

| 4.0 | 14.5 | 72.59 | - | [3] |

| 4.0 | 38.7 | 44.61 | - | [3] |

| 5.5 | 1.0 | 79.92 | - | [3] |

| 5.5 | 14.5 | 83.30 | - | [3] |

| 5.5 | 38.7 | 50.11 | - | [3] |

| 7.0 | - | - | ~5.4 | [5] |

Note: The binding capacity can vary based on the specific experimental conditions and the formulation of this compound used.

Langmuir Binding Constants

The Langmuir model is often used to describe the monomolecular adsorption of phosphate onto the sevelamer polymer. This model provides two key constants:

-

k1 (Affinity Constant): Represents the affinity of the binding sites for phosphate. A higher k1 value indicates a stronger binding affinity.

-

k2 (Langmuir Capacity Constant): Represents the maximum amount of phosphate that can be bound per unit weight of the polymer (mmol/g).

Table 2: Langmuir Binding Constants for this compound

| pH | Affinity Constant (k1) | Langmuir Capacity Constant (k2) (mmol/g) | Reference(s) |

| 4.0 | Varies | ~5.5 - 6.0 | [6] |

| 7.0 | Varies | ~5.0 - 5.5 | [6] |

Note: The specific values for k1 and k2 can differ between studies due to variations in experimental setup and data analysis.

Experimental Protocols

Reproducible and standardized experimental protocols are essential for evaluating the phosphate-binding capacity of this compound. Below are detailed methodologies for key in vitro and in vivo experiments.

In Vitro Equilibrium Phosphate Binding Assay

This assay determines the phosphate binding capacity of this compound at equilibrium under simulated physiological conditions.

3.1.1. Materials and Reagents:

-

This compound (API or tablet form)

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

Sodium chloride (NaCl)

-

N,N-Bis(hydroxyethyl)-2-aminoethanesulfonic acid (BES) buffer

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Deionized water

3.1.2. Protocol:

-

Preparation of Phosphate Solutions: Prepare a series of phosphate solutions with varying concentrations (e.g., 1, 2.5, 5, 7.5, 10, 14.5, 30, and 38.7 mM) in a buffer solution containing 80 mM NaCl and 100 mM BES.[6] Adjust the pH of separate sets of solutions to 4.0, 5.5, and 7.0 using HCl or NaOH.

-

Incubation: Accurately weigh a specified amount of this compound and add it to a fixed volume (e.g., 150 mL) of each phosphate solution.[3]

-

Incubate the mixtures at 37°C in a shaking water bath for a sufficient duration to reach equilibrium (typically 2 hours).

-

Sample Collection and Preparation: After incubation, filter the samples to separate the sevelamer-phosphate complex from the solution containing unbound phosphate.

-

Quantification of Unbound Phosphate: Analyze the filtrate to determine the concentration of unbound phosphate. Common analytical methods include:

-

Calculation of Binding Capacity: The amount of bound phosphate is calculated by subtracting the unbound phosphate concentration from the initial phosphate concentration. The binding capacity is then expressed as mmol of phosphate bound per gram of this compound.

Visualizing the In Vitro Assay Workflow

Caption: A simplified workflow for the in vitro phosphate binding assay.

In Vivo Evaluation in a Rat Model of Chronic Kidney Disease

The 5/6 nephrectomy rat model is a widely accepted preclinical model to induce CKD and subsequent hyperphosphatemia, allowing for the in vivo evaluation of phosphate binders.

3.2.1. Animal Model:

-

Species: Sprague-Dawley or Wistar rats.

-

Surgical Procedure: A two-step 5/6 nephrectomy is performed. First, two-thirds of one kidney is removed. After a recovery period, the contralateral kidney is completely removed. This significant reduction in renal mass leads to progressive kidney disease.[7]

3.2.2. Study Design:

-

Induction of Hyperphosphatemia: Following the 5/6 nephrectomy, the rats are typically fed a diet with a high phosphorus content to induce hyperphosphatemia.[7]

-

Treatment Groups: The animals are randomized into different groups:

-

Sham-operated control group on a normal diet.

-

5/6 nephrectomy group on a high phosphorus diet (untreated control).

-

5/6 nephrectomy group on a high phosphorus diet mixed with this compound.

-

-

Duration: The treatment period can range from several weeks to months to assess both short-term and long-term efficacy and effects.

-

Sample Collection: Blood and urine samples are collected at regular intervals to monitor serum and urinary phosphate, calcium, creatinine, and other relevant biomarkers.

-

Endpoints:

-

Primary: Reduction in serum phosphate levels.

-

Secondary: Effects on serum calcium, parathyroid hormone (PTH), and fibroblast growth factor 23 (FGF23) levels. Histological analysis of vascular calcification and bone morphology can also be performed.

-

Secondary Mechanisms and Pleiotropic Effects

Beyond its primary role as a phosphate binder, this compound exhibits other clinically relevant effects.

4.1. Bile Acid Sequestration:

This compound can bind to bile acids in the GI tract.[8] This interaction disrupts the enterohepatic circulation of bile acids, compelling the liver to synthesize more bile acids from cholesterol. The increased cholesterol consumption leads to a reduction in low-density lipoprotein (LDL) cholesterol levels in the blood.

Visualizing the Bile Acid Sequestration Pathway

Caption: The mechanism of this compound-mediated bile acid sequestration and its effect on LDL cholesterol.

4.2. Modulation of FGF23 and PTH Signaling:

Hyperphosphatemia is a key driver of elevated FGF23 and PTH levels in CKD. By reducing the intestinal absorption of phosphate, this compound indirectly helps to lower the serum levels of both FGF23 and PTH, which are implicated in the pathogenesis of CKD-mineral and bone disorder (CKD-MBD).[4][9]

Conclusion

This compound's mechanism of action is a well-defined process of phosphate binding in the gastrointestinal tract, driven by its polymeric amine structure. The protonation of its amine groups in the stomach and subsequent ionic and hydrogen bonding with dietary phosphate in the small intestine lead to the formation of an insoluble complex that is excreted. This primary mechanism is complemented by the beneficial secondary effect of bile acid sequestration. The quantitative binding parameters and the outcomes of preclinical in vivo studies underscore its efficacy as a phosphate binder. For researchers and drug development professionals, a thorough understanding of these mechanisms and the methodologies to evaluate them is crucial for the development of new and improved therapies for hyperphosphatemia in chronic kidney disease.

References

- 1. Evaluation of cerium oxide as a phosphate binder using 5/6 nephrectomy model rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. banglajol.info [banglajol.info]

- 4. Early Control of PTH and FGF23 in Normophosphatemic CKD Patients: A New Target in CKD-MBD Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A phosphate binding assay for this compound by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of Binding Parameter Constants between Sevelamer HCl Tablets and Renagel Tablets by a Validated Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) Method [scirp.org]

- 7. Phosphate Binding with Sevelamer Preserves Mechanical Competence of Bone Despite Acidosis in Advanced Experimental Renal Insufficiency | PLOS One [journals.plos.org]

- 8. [Effects of intermittent treatment with this compound on parathyroid hyperplasia and vascular calcification in rats with chronic kidney disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sevelamer for hyperphosphataemia in kidney failure: controversy and perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Sevelamer Hydrochloride Polymer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sevelamer (B1230288) hydrochloride is a non-absorbed, cross-linked poly(allylamine hydrochloride) polymer developed for the management of hyperphosphatemia in patients with chronic kidney disease. Its intricate three-dimensional structure and synthesis are critical to its function as a phosphate (B84403) binder. This technical guide provides a comprehensive overview of the chemical structure of sevelamer hydrochloride, detailed experimental protocols for its synthesis and characterization, and quantitative data to facilitate reproducible research and development.

Chemical Structure of this compound

This compound is an amorphous, hygroscopic, and water-insoluble cationic polymer.[1] The primary structure consists of poly(allylamine hydrochloride) chains that are cross-linked with epichlorohydrin.[2][3] This cross-linking creates a complex, three-dimensional network that swells in aqueous environments.[3]

The polymer is characterized by a high density of primary and secondary amine groups along its backbone. Approximately 40% of these amines are protonated as hydrochloride salts, while the remaining 60% are free amines.[3] It is these protonated amine groups that are crucial for the polymer's therapeutic effect, as they interact with and bind phosphate ions in the gastrointestinal tract through ionic and hydrogen bonding.[3][4]

The key structural features that define this compound are:

-

The Poly(allylamine) Backbone: Provides the high concentration of amine functional groups necessary for phosphate binding.

-

Epichlorohydrin Cross-linker: Creates the insoluble, three-dimensional network structure. The degree of cross-linking is a critical parameter that influences the polymer's swelling properties and phosphate binding capacity.[5]

-

Protonated Amine Groups: Act as the binding sites for phosphate ions. The ratio of protonated to free amines can influence the binding efficiency at different pH levels.

A schematic representation of the this compound structure is provided below. The structure illustrates the cross-linked nature of the polymer with repeating allylamine (B125299) units and the presence of both primary and secondary amines.

References

- 1. A phosphate binding assay for this compound by ion chromatography. | Semantic Scholar [semanticscholar.org]

- 2. Synthesis process of Sevelamer - Eureka | Patsnap [eureka.patsnap.com]

- 3. tga.gov.au [tga.gov.au]

- 4. JP2010502590A - Process for the preparation of this compound and its formulations - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

In Vitro Characterization of Sevelamer Hydrochloride's Physical Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core in vitro physical properties of sevelamer (B1230288) hydrochloride, a non-absorbed phosphate-binding polymer used in the management of hyperphosphatemia. The following sections detail the critical quality attributes of sevelamer hydrochloride, the experimental protocols for their characterization, and a summary of relevant quantitative data.

Core Physical Properties and Data Summary

The efficacy of this compound as a phosphate (B84403) binder is intrinsically linked to its physical properties. These properties govern its interaction with phosphate ions in the gastrointestinal tract. The key in vitro characteristics include phosphate binding capacity, swelling index, and particle size distribution.

Data Presentation

The following tables summarize the quantitative data for the key physical properties of this compound based on available literature.

Table 1: Phosphate Binding Capacity of this compound

| Parameter | Value | Conditions | Reference |

| Phosphate Binding Capacity | 5.2 to 6.2 mmol/g | In vitro equilibrium binding study | |

| Phosphate Binding Capacity | 4.7 to 6.4 mmol/g | Industrial process specification | [1] |

| Average Phosphate Binding | 5.8 mmol/g | Ion Chromatography Method | [1] |

| Langmuir Capacity Constant (k2) | T/R Ratio: 97.25% (90% CI 95.17–99.38) | pH 4.0 and pH 7.0, with and without acid pre-treatment | [2] |

| Langmuir Affinity Constant (k1) | T/R Ratio: 76.4% | Without acid pre-treatment | [2] |

T/R Ratio: Test/Reference Ratio; CI: Confidence Interval

Table 2: Swelling Index and Particle Size of this compound

| Parameter | Value | Method/Conditions | Reference |

| Swelling Index | 6 to 8 times its weight | Aqueous solutions | [2] |

| Swelling Index | 8 times its volume | Aqueous solutions | [2] |

| Swelling Index (USP Monograph) | 6.2 to 8.4 | - | |

| Swelling Index (Proposed) | 6.9 to 9.4 | - | |

| Mean Particle Size | 25 – 65 µm | - | [2][3] |

| Particle Size Specification | < 500 µm (NMT 1.00% > 500 µm) | Sieve analysis | [2] |

NMT: Not More Than

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible in vitro characterization of this compound. The following protocols are based on established methods.

Determination of Phosphate Binding Capacity (Equilibrium Binding Study)

This protocol determines the maximum amount of phosphate that can be bound per unit weight of this compound (k2) and the affinity constant (k1) using the Langmuir approximation.[4]

Materials:

-

This compound (API or crushed tablets)

-

Phosphate standard solutions (e.g., 1, 2, 5, 10, 15, 20, 30, 40 mM)[2]

-

Incubation medium: 80 mM NaCl and 100 mM N,N-Bis(hydroxyethyl)-2-aminoethanesulfonic acid (BES) buffer[4][5]

-

Hydrochloric acid (1 N) and Sodium hydroxide (B78521) (1 N) for pH adjustment

-

Orbital shaker or incubator shaker maintained at 37°C[6]

-

Syringe filters (0.2 µm nylon)[7]

-

Analytical instrumentation for phosphate quantification (Ion Chromatography or ICP-OES)[4][8]

Procedure:

-

Sample Preparation: Accurately weigh a specified amount of this compound. For tablet dosage forms, whole tablets should be used.[5]

-

Incubation Setup: Prepare a series of flasks, each containing a specific concentration of the phosphate standard solution in the incubation medium.[2]

-

pH Adjustment: The study is typically conducted at different pH levels, such as 4.0 and 7.0, to simulate the gastrointestinal environment.[4] Adjust the pH of the solutions accordingly using HCl or NaOH.

-

Incubation: Add the pre-weighed this compound to each flask. Place the flasks in an orbital shaker set at a constant speed (e.g., 100 rpm) and temperature (37°C).[6] The incubation time should be sufficient to reach equilibrium, which is reported to be around 6 hours.[9]

-

Sample Collection and Filtration: After incubation, withdraw a sample from each flask and immediately filter it through a 0.2 µm syringe filter to separate the unbound phosphate from the polymer-phosphate complex.[7][8]

-

Phosphate Quantification: Analyze the concentration of unbound phosphate in the filtrate using a validated method such as Ion Chromatography or ICP-OES.[4][8]

-

Calculation:

-

Calculate the amount of bound phosphate by subtracting the unbound phosphate concentration from the initial phosphate concentration.

-

The binding capacity is expressed as mmol of phosphate bound per gram of this compound.[8]

-

Plot the unbound phosphate concentration (mM) / binding capacity (mmol/g) versus the unbound phosphate concentration (mM).

-

Perform a linear regression on the plotted data. The affinity constant (k1) is calculated by dividing the slope by the intercept, and the capacity constant (k2) is the inverse of the slope.[4]

-

Determination of Swelling Index

This protocol measures the extent to which this compound swells in an aqueous medium.

Materials:

-

This compound powder

-

Deionized water or other aqueous solution

-

Graduated cylinder (10 mL)

-

Balance

Procedure:

-

Accurately weigh approximately 100 mg of this compound powder.

-

Transfer the powder to a 10 mL graduated cylinder.

-

Record the initial volume of the powder.

-

Add 10 mL of deionized water to the graduated cylinder.

-

Allow the powder to swell for a defined period (e.g., 4 hours or until a constant volume is observed).

-

Record the final volume of the swollen polymer.

-

The swelling index is calculated as the ratio of the final volume to the initial volume or the ratio of the final weight to the initial weight if measured gravimetrically.[2]

A more detailed experimental method involves dissolving a tablet, filtering, and drying the particles, then observing the particle size change in a flow cell after exposure to a solution.[10]

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflows for the in vitro characterization of this compound.

Caption: Mechanism of phosphate binding by this compound in the GI tract.

Caption: Workflow for determining phosphate binding capacity.

References

- 1. US7846425B2 - Process for the preparation of this compound and formulation thereof - Google Patents [patents.google.com]

- 2. tga.gov.au [tga.gov.au]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Comparison of Binding Parameter Constants between Sevelamer HCl Tablets and Renagel Tablets by a Validated Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) Method [scirp.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. banglajol.info [banglajol.info]

- 8. A phosphate binding assay for this compound by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of the In Vitro Efficacy of this compound and Sevelamer Carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Sevelamer Hydrochloride: A Comprehensive Technical Review of its Role in the Management of Hyperphosphatemia in Chronic Kidney Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperphosphatemia is a serious and prevalent complication of Chronic Kidney Disease (CKD), strongly associated with increased cardiovascular morbidity and mortality. Sevelamer (B1230288) hydrochloride, a non-absorbable, calcium-free phosphate (B84403) binder, has emerged as a cornerstone in the management of hyperphosphatemia in this patient population. This technical guide provides an in-depth review of the core scientific principles underlying the therapeutic efficacy of sevelamer hydrochloride. It delves into its mechanism of action, summarizes key quantitative data from pivotal clinical studies, details relevant experimental protocols, and visualizes the complex signaling pathways and experimental workflows involved in its evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and advancement of therapies for CKD-related mineral and bone disorders.

Introduction

Chronic Kidney Disease (CKD) progressively impairs the kidney's ability to excrete phosphate, leading to hyperphosphatemia.[1][2] Elevated serum phosphate is a key driver in the pathophysiology of CKD-Mineral and Bone Disorder (CKD-MBD), contributing to secondary hyperparathyroidism, vascular calcification, and cardiovascular disease.[1][3][4] Phosphate binders are essential therapeutic agents to control serum phosphorus levels by inhibiting its absorption from the gastrointestinal tract.[5] this compound, a poly(allylamine hydrochloride) cross-linked with epichlorohydrin, was the first non-calcium, non-metal-based phosphate binder approved for this indication.[6][7] Beyond its primary phosphate-binding capacity, this compound exhibits pleiotropic effects, including lipid-lowering and anti-inflammatory properties, which may contribute to improved patient outcomes.[1][8][9][10][11]

Mechanism of Action

This compound is a cationic polymer that is not absorbed from the gastrointestinal tract.[7] In the acidic environment of the stomach, the amine groups of the polymer become protonated. As it transitions to the more alkaline environment of the intestine, these protonated amines bind to negatively charged phosphate ions from dietary sources.[12] The sevelamer-phosphate complex is then excreted in the feces, thereby reducing the net absorption of dietary phosphate.[5][12] This mechanism effectively lowers serum phosphorus levels without contributing to the calcium load, a significant concern with calcium-based phosphate binders which have been associated with an increased risk of hypercalcemia and progression of vascular calcification.[5][13][14]

Quantitative Data from Clinical Studies

Numerous clinical trials have evaluated the efficacy and safety of this compound in comparison to calcium-based phosphate binders and placebo. The following tables summarize key quantitative data from these studies.

Table 1: Effect of this compound on Serum Phosphorus and Calcium

| Study/Analysis | Patient Population | Treatment Duration | This compound Change in Serum Phosphorus (mg/dL) | Comparator Change in Serum Phosphorus (mg/dL) | Incidence of Hypercalcemia (Sevelamer vs. Comparator) |

| Bleyer et al. (Crossover Study)[13] | Hemodialysis Patients | 8 weeks | -2.0 ± 2.3 | -2.1 ± 1.9 (Calcium Acetate) | 5% vs. 22% (p < 0.01) |

| Al-Ghamdi et al. (Crossover Study)[14] | Hemodialysis Patients | 8 weeks | -3.3 ± 2.2 | -3.9 ± 2.8 (Calcium Carbonate) | 26% vs. 52% (p < 0.05) |

| Meta-analysis (Navaneethan et al.)[15][16] | CKD Stages 3-5D | Varied | No significant difference | No significant difference (Calcium-Based Binders) | Reduced risk (RR, 0.30; 95% CI, 0.19 to 0.48) |

| Ketteler et al. (Single-arm Study)[3] | Non-dialysis CKD | 8 weeks | Significant decrease | N/A | N/A |

Table 2: Pleiotropic Effects of this compound

| Study/Analysis | Patient Population | Treatment Duration | Change in LDL Cholesterol | Change in Inflammatory Markers | Effect on Vascular Calcification |

| Bleyer et al.[13] | Hemodialysis Patients | 8 weeks | 24% mean decrease | Not Assessed | Not Assessed |

| Meta-analysis (Navaneethan et al.)[15][16] | CKD Stages 3-5D | Varied | Mean difference: -21.6 mg/dL | Not systematically assessed | Slower progression of coronary artery calcification in some studies |

| Suki et al. (Meta-analysis)[14] | Dialysis Patients | Varied | Not Assessed | Not Assessed | Significant reduction in CACS and ACS progression vs. Calcium-Based Binders |

| Barreto et al.[15] | Hemodialysis Patients | 1 year | Not Assessed | Reduction in hs-CRP | Attenuation of coronary and aortic calcification progression |

| Lu et al.[17] | Diabetic Hemodialysis Patients | 8 weeks | Not Assessed | Reduction in CRP, IL-6, and TNF-α | Not Assessed |

Table 3: Impact of this compound on FGF23-Klotho Axis

| Study | Patient Population | Treatment Duration | Change in Serum FGF23 | Change in Serum Klotho |

| Koiwa et al.[18] | Hemodialysis Patients | 4 weeks | Significant decrease | Not Assessed |

| Chen et al.[2] | Hemodialysis Patients | 48 weeks | Significant decrease | Significant increase |

| Isakova et al. (FRENCH trial)[1][19][20] | Normophosphatemic CKD Stage 3b/4 | 12 weeks | No significant change | No significant change |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

In Vitro Phosphate Binding Assay

-

Objective: To determine the phosphate binding capacity of this compound.

-

Methodology:

-

Preparation of Phosphate Solutions: A series of aqueous phosphate solutions with varying concentrations (e.g., 1.0 mM to 38.7 mM) are prepared. The pH of these solutions is adjusted to mimic physiological conditions of the gastrointestinal tract (e.g., pH 4.0 and 7.0) using appropriate buffers (e.g., 100 mM BES and 80 mM NaCl).[16]

-

Incubation: A known weight of this compound is added to a defined volume of each phosphate solution. The mixture is incubated at 37°C for a predetermined period (e.g., 2-6 hours) to allow for equilibrium binding.[21][22]

-

Separation: The sevelamer-phosphate complex is separated from the solution by filtration or centrifugation.

-

Quantification of Unbound Phosphate: The concentration of unbound phosphate remaining in the filtrate or supernatant is measured using a validated analytical method, such as ion chromatography or inductively coupled plasma-optical emission spectrometry (ICP-OES).[6][16][23]

-

Calculation of Binding Capacity: The amount of phosphate bound to the polymer is calculated by subtracting the concentration of unbound phosphate from the initial phosphate concentration. The binding capacity is typically expressed as mmol of phosphate bound per gram of polymer.[6]

-

Assessment of Vascular Calcification

-

Objective: To quantify the progression of vascular calcification in CKD patients treated with this compound versus a comparator.

-

Methodology:

-

Patient Cohort: Patients with CKD, typically on hemodialysis, are recruited for a prospective, randomized controlled trial.

-

Intervention: Patients are randomized to receive either this compound or a calcium-based phosphate binder for a specified duration (e.g., 12-45 months).[14]

-

Imaging:

-

Coronary Artery Calcification Score (CACS): Non-contrast cardiac multi-slice computed tomography (MSCT) or electron-beam computed tomography (EBCT) is performed at baseline and at the end of the study.[4][9] The Agatston scoring method is commonly used to quantify the extent of coronary calcification.

-

Aortic Calcification Score (ACS): Lateral plain radiography of the lumbar aorta can be used to assess aortic calcification using the Kauppila score.[9] Alternatively, CT imaging can also be used to quantify aortic calcification.

-

-

Analysis: The change in CACS and/or ACS from baseline to follow-up is calculated for each patient. The mean change in calcification scores between the treatment groups is then compared to determine the effect of the intervention.

-

Measurement of Inflammatory Markers

-

Objective: To evaluate the effect of this compound on systemic inflammation in CKD patients.

-

Methodology:

-

Sample Collection: Blood samples are collected from patients at baseline and at specified time points during the treatment period. Serum or plasma is separated and stored at -80°C until analysis.

-

Assays: The concentrations of inflammatory markers are measured using commercially available, high-sensitivity enzyme-linked immunosorbent assay (ELISA) kits.[19][24][25][26]

-

High-sensitivity C-reactive protein (hs-CRP)

-

Interleukin-6 (IL-6)

-

Tumor necrosis factor-alpha (TNF-α)

-

-

Data Analysis: Changes in the levels of these markers from baseline are compared between the this compound and control groups.

-

Evaluation of Endothelial Dysfunction

-

Objective: To assess the impact of this compound on endothelial function.

-

Methodology:

-

Flow-Mediated Dilation (FMD): This non-invasive technique is considered the gold standard for assessing endothelium-dependent vasodilation.[12][27][28]

-

A high-resolution ultrasound is used to measure the diameter of the brachial artery at rest.

-

A blood pressure cuff is inflated on the forearm to occlude arterial flow for a set period (e.g., 5 minutes).

-

The cuff is then deflated, inducing reactive hyperemia, which stimulates the endothelium to release nitric oxide, causing vasodilation.

-

The brachial artery diameter is measured again, and the percentage change from baseline represents the FMD.

-

-

Biomarkers: Serum levels of biomarkers associated with endothelial dysfunction, such as the receptor for advanced glycation end products (RAGE), can be measured using ELISA or Western blot.[8]

-

Signaling Pathways and Experimental Workflows

Signaling Pathways

Hyperphosphatemia and uremic toxins in CKD contribute to cardiovascular disease through complex signaling pathways. This compound can modulate these pathways, not only by lowering phosphate but also through its pleiotropic effects.

References

- 1. Randomized Clinical Trial of Sevelamer Carbonate on Serum Klotho and Fibroblast Growth Factor 23 in CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Efficacy and Tolerability of Sevelamer Carbonate in Hyperphosphatemic Patients Who Have Chronic Kidney Disease and Are Not on Dialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kidney.org [kidney.org]

- 5. Sevelamer carbonate in the treatment of hyperphosphatemia in patients with chronic kidney disease on hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A phosphate binding assay for this compound by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methods of Klotho Protein Analysis and Clinical Applications [article.sapub.org]

- 8. Sevelamer reduces endothelial inflammatory response to advanced glycation end products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. It’s time for a practical method quantifying vascular calcification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sevelamer revisited: pleiotropic effects on endothelial and cardiovascular risk factors in chronic kidney disease and end-stage renal disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Influence of this compound and Calcium Carbonate on Markers of Inflammation and Oxidative Stress in Hemodialysis at Six Months of Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Endothelial function assessment by flow-mediated dilation of the brachial artery in acute kidney injury and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sevelamer Versus Calcium-Based Binders for Treatment of Hyperphosphatemia in CKD: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New Conclusions Regarding Comparison of Sevelamer and Calcium-Based Phosphate Binders in Coronary-Artery Calcification for Dialysis Patients: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sevelamer Versus Calcium-Based Binders for Treatment of Hyperphosphatemia in CKD: A Meta-Analysis of Randomized Controlled Trials | Garvan Institute of Medical Research [publications.garvan.org.au]

- 16. Comparison of Binding Parameter Constants between Sevelamer HCl Tablets and Renagel Tablets by a Validated Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) Method [scirp.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Associations of interleukin-6, C-reactive protein and serum amyloid A with mortality in haemodialysis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sevelamer revisited: pleiotropic effects on endothelial and cardiovascular risk factors in chronic kidney disease and end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. accessdata.fda.gov [accessdata.fda.gov]

- 22. Interventions To Attenuate Vascular Calcification Progression in Chronic Kidney Disease: A Systematic Review of Clinical Trials : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 23. A phosphate binding assay for this compound by ion chromatography. | Semantic Scholar [semanticscholar.org]

- 24. Evaluation of Inflammatory Status in Chronic Kidney Disease Patients and a Comparison Between Hemodialysis and Peritoneal Dialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Association of C-reactive protein, tumor necrosis factor-alpha, and interleukin-6 with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 26. cmi.ustc.edu.cn [cmi.ustc.edu.cn]

- 27. mdpi.com [mdpi.com]

- 28. Assessment of Endothelial and Microvascular Function in CKD: Older and Newer Techniques, Associated Risk Factors, and Relations with Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Off-Target Effects of Sevelamer Hydrochloride on Lipid Profiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sevelamer (B1230288) hydrochloride, a non-absorbable phosphate (B84403) binder primarily used in the management of hyperphosphatemia in patients with chronic kidney disease (CKD), exhibits significant off-target effects on lipid metabolism. This technical guide provides an in-depth analysis of these effects, detailing the underlying molecular mechanisms, summarizing quantitative data from clinical studies, and outlining typical experimental protocols for assessing lipid profiles. The primary mechanism for sevelamer's lipid-lowering action is the sequestration of bile acids in the gastrointestinal tract, leading to a cascade of events that ultimately reduces serum low-density lipoprotein (LDL) cholesterol. Additionally, emerging evidence suggests that sevelamer may influence lipid profiles through modulation of the gut microbiome and inflammatory pathways. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the pleiotropic effects of sevelamer and similar compounds.

Introduction

Sevelamer hydrochloride is a crosslinked polymer of polyallylamine hydrochloride that is not absorbed from the gastrointestinal tract.[1] Its primary clinical indication is the reduction of serum phosphorus levels in patients with end-stage renal disease. However, numerous clinical trials have consistently demonstrated that this compound also exerts favorable effects on the lipid profile, an important consideration in the cardiovascular health of CKD patients.[2][3][4] This guide explores the off-target lipid-modifying properties of this compound, focusing on the molecular pathways, quantitative clinical data, and relevant experimental methodologies.

Molecular Mechanisms of Lipid Modulation

The principal off-target effect of this compound on lipid metabolism is mediated by its ability to bind bile acids in the intestine.[1][5][6] This sequestration disrupts the enterohepatic circulation of bile acids, prompting the liver to synthesize more bile acids from cholesterol to replenish the bile acid pool.[1][7] This, in turn, leads to a series of downstream effects that favorably alter the lipid profile.

Bile Acid Sequestration and Cholesterol Metabolism

This compound's polymeric amine structure allows it to bind negatively charged bile acids through ionic and hydrogen bonding.[1] This interruption of bile acid reabsorption has two major consequences for cholesterol homeostasis:

-

Increased Bile Acid Synthesis: The depletion of the bile acid pool upregulates the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids.[8] This increased demand for cholesterol as a substrate for bile acid synthesis leads to a reduction in the intrahepatic cholesterol concentration.

-

Upregulation of LDL Receptors: To compensate for the reduced intracellular cholesterol, hepatocytes increase the expression of LDL receptors on their surface. This results in enhanced clearance of LDL cholesterol from the circulation, thereby lowering serum LDL levels.[7]

Farnesoid X Receptor (FXR) Signaling

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[9][10] Bile acids are the natural ligands for FXR. By sequestering bile acids, sevelamer indirectly inhibits FXR activation in both the intestine and the liver.[8][11]

In the intestine, reduced FXR activation leads to decreased production of Fibroblast Growth Factor 19 (FGF19) in humans (or FGF15 in rodents).[12] FGF19 normally travels to the liver and suppresses CYP7A1 expression.[10] Therefore, the sevelamer-induced reduction in FGF19 further contributes to the upregulation of bile acid synthesis.

In the liver, the inhibition of FXR signaling prevents the induction of its target gene, Small Heterodimer Partner (SHP).[11] SHP is a transcriptional repressor that inhibits the expression of CYP7A1.[10] Consequently, the downregulation of SHP by sevelamer further enhances the conversion of cholesterol to bile acids.

Influence on Gut Microbiome and Inflammation

Emerging research suggests that sevelamer's effects on the gut microbiome may also contribute to its lipid-modulating properties.[13] Sevelamer has been shown to alter the composition of the gut microbiota, which can influence the production of various metabolites that affect lipid metabolism.[8] Furthermore, sevelamer can bind to and remove inflammatory molecules and uremic toxins in the gut, potentially reducing systemic inflammation.[3][4] Chronic inflammation is known to be associated with dyslipidemia, and by mitigating inflammation, sevelamer may indirectly improve the lipid profile.[2][14]

Quantitative Effects on Lipid Profiles

Numerous clinical studies have quantified the impact of this compound on key lipid parameters. The following tables summarize the findings from several key trials.

Table 1: Effect of this compound on LDL Cholesterol

| Study | Duration | Patient Population | Baseline LDL-C (mg/dL) | Change in LDL-C with Sevelamer | p-value |

| Chertow et al. (1998)[11][12] | 8 weeks | Hemodialysis | 131 ± 38 | -35.9 ± 3.0% | <0.001 |

| Chertow et al. (1999)[2][3] | Long-term | Hemodialysis | Not specified | -30% (mean) | <0.0001 |

| Papagianni et al. (2004)[15] | 8 weeks | CAPD | Not specified | -20.1 ± 6.8% (Phase A), -21.5 ± 2.4% (Phase B) | <0.001 |

| Almasi et al. (2020)[16] | 1 month | Hemodialysis | Not specified | -18.80 ± 28.19 mg/dL | 0.321 |

| Ketteler et al. (2008)[17] | Not specified | CKD (not on dialysis) | Not specified | Significant reduction | Not specified |

Table 2: Effect of this compound on HDL Cholesterol

| Study | Duration | Patient Population | Baseline HDL-C (mg/dL) | Change in HDL-C with Sevelamer | p-value |

| Chertow et al. (1998)[11][12] | 8 weeks | Hemodialysis | 36 ± 10 | No significant change | >0.05 |

| Chertow et al. (1999)[2][3] | Long-term | Hemodialysis | Not specified | +18% (mean) | <0.0001 |

Table 3: Effect of this compound on Total Cholesterol

| Study | Duration | Patient Population | Baseline Total Cholesterol (mg/dL) | Change in Total Cholesterol with Sevelamer | p-value |

| Chertow et al. (1998)[11][12] | 8 weeks | Hemodialysis | 204 ± 46 | -23.0 ± 3.1% | <0.001 |

| Papagianni et al. (2004)[15] | 8 weeks | CAPD | Not specified | -10.5 ± 9.4% (Phase A), -11.9 ± 7.2% (Phase B) | <0.05 |

| Almasi et al. (2020)[16] | 1 month | Hemodialysis | Not specified | -18.80 ± 28.19 mg/dL | 0.321 |

| Ketteler et al. (2008)[17] | Not specified | CKD (not on dialysis) | Not specified | Significant reduction | Not specified |

Table 4: Effect of this compound on Triglycerides

| Study | Duration | Patient Population | Baseline Triglycerides (mg/dL) | Change in Triglycerides with Sevelamer | p-value |

| Chertow et al. (1998)[11][12] | 8 weeks | Hemodialysis | 221 ± 123 | No significant change | >0.05 |

| Almasi et al. (2020)[16] | 1 month | Hemodialysis | Not specified | -25.52 ± 73.80 mg/dL | 0.129 |

Experimental Protocols

The assessment of lipid profiles in clinical trials involving this compound typically involves standard, validated laboratory methods.

Subject Population and Study Design

Clinical trials evaluating the effects of sevelamer on lipids often enroll patients with chronic kidney disease, both on and not on dialysis.[18][19] Study designs are typically randomized controlled trials, often with a placebo or active comparator (e.g., calcium-based phosphate binders).[18][20] A washout period for existing lipid-lowering medications may be included to establish a baseline lipid profile.[11][12]

Blood Sample Collection and Processing

-

Fasting State: Blood samples for lipid analysis are typically collected after an overnight fast (e.g., 12 hours) to minimize the influence of recent dietary intake on triglyceride levels.[21]

-

Anticoagulant: Blood is collected in tubes containing an anticoagulant such as ethylenediaminetetraacetic acid (EDTA) to prevent clotting and preserve the integrity of the plasma.

-

Centrifugation: The collected blood is centrifuged to separate the plasma from the cellular components. The resulting plasma is then used for lipid analysis.

Lipid Profile Analysis

Standard enzymatic colorimetric assays are commonly used to measure total cholesterol, HDL cholesterol, and triglycerides.[22]

-

Total Cholesterol: Measured directly from the plasma sample.

-

HDL Cholesterol: Typically measured after precipitation of apolipoprotein B-containing lipoproteins (LDL and VLDL) from the plasma.

-

Triglycerides: Measured directly from the plasma sample.

-

LDL Cholesterol: Often calculated using the Friedewald equation: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5) (for mg/dL)[21][23] Note: The Friedewald equation is generally considered accurate for triglyceride levels up to 400 mg/dL.[24]

For more precise LDL cholesterol determination, especially in patients with high triglycerides, direct measurement methods or ultracentrifugation (the gold standard) may be employed.[21][25]

Visualizations

Signaling Pathways

Caption: Sevelamer's mechanism of action on lipid metabolism.

Experimental Workflow

Caption: Typical experimental workflow for a sevelamer clinical trial.

Conclusion

This compound's off-target effects on lipid profiles are a clinically significant and well-documented phenomenon. The primary mechanism involves the sequestration of bile acids, leading to increased hepatic cholesterol utilization and enhanced LDL cholesterol clearance from the circulation. The modulation of FXR signaling and potential influences on the gut microbiome and inflammation represent additional pathways through which sevelamer may exert its lipid-lowering effects. For researchers and drug development professionals, a thorough understanding of these mechanisms is crucial for the design of future studies and the development of novel therapies with pleiotropic benefits. The data and protocols presented in this guide provide a solid foundation for further investigation into the multifaceted actions of this compound.

References

- 1. droracle.ai [droracle.ai]

- 2. Effects of sevelamer and calcium-based phosphate binders on lipid and inflammatory markers in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The Influence of this compound and Calcium Carbonate on Markers of Inflammation and Oxidative Stress in Hemodialysis at Six Months of Follow-Up [frontiersin.org]

- 4. Effect of sevelamer on dyslipidemia and chronic inflammation in maintenance hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Bile acid binding to sevelamer HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Bile Acid Sequestrant, Sevelamer Ameliorates Hepatic Fibrosis with Reduced Overload of Endogenous Lipopolysaccharide in Experimental Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Farnesoid X receptor: from medicinal chemistry to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sevelamer Improves Steatohepatitis, Inhibits Liver and Intestinal Farnesoid X Receptor (FXR), and Reverses Innate Immune Dysregulation in a Mouse Model of Non-alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of Sevelamer versus Bifidobacterium longum on Insulin Sensitivity in Subjects with Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nierenstiftung.ch [nierenstiftung.ch]

- 14. karger.com [karger.com]

- 15. researchgate.net [researchgate.net]

- 16. Effects of Sevelamer and Calcium-Based Phosphate Binders on Lipid and Inflammatory Markers in Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sevelamer for hyperphosphataemia in kidney failure: controversy and perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Randomized Clinical Trial of Sevelamer Carbonate on Serum Klotho and Fibroblast Growth Factor 23 in CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Efficacy and Tolerability of Sevelamer Carbonate in Hyperphosphatemic Patients Who Have Chronic Kidney Disease and Are Not on Dialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Efficacy and safety of sevelamer. Comparison with calcium carbonate in the treatment of hyperphosphatemia in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Methods of Low-Density Lipoprotein-Cholesterol Measurement: Analytical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. hopkinsmedicine.org [hopkinsmedicine.org]

- 24. jcp.bmj.com [jcp.bmj.com]

- 25. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Bile Acid Sequestration Properties of Sevelamer Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sevelamer (B1230288) hydrochloride, a non-absorbed, cross-linked polyallylamine hydrochloride polymer, is primarily recognized for its clinical application as a phosphate (B84403) binder in the management of hyperphosphatemia in patients with chronic kidney disease.[1][2][3] Beyond its phosphate-binding capabilities, sevelamer hydrochloride exhibits significant bile acid sequestration properties, contributing to its pleiotropic effects, notably the reduction of low-density lipoprotein (LDL) cholesterol.[1][4] This technical guide provides a comprehensive investigation into the core mechanisms of this compound's interaction with bile acids, detailing its binding characteristics, the experimental methodologies used for its evaluation, and its influence on key metabolic signaling pathways.

Introduction: this compound - Beyond Phosphate Binding

This compound is an orally administered polymer that is not absorbed from the gastrointestinal tract.[2][3] Its structure consists of multiple amine groups that become protonated in the gut, allowing for ionic interactions with negatively charged molecules such as phosphate and bile acids.[3][5] The sequestration of bile acids in the intestine disrupts their enterohepatic circulation, a process that is crucial for the regulation of cholesterol homeostasis. By preventing the reabsorption of bile acids, this compound indirectly stimulates the hepatic conversion of cholesterol into new bile acids, thereby lowering circulating LDL cholesterol levels.[1][6] This guide delves into the specifics of this secondary mechanism of action, providing valuable insights for researchers and professionals in drug development.

Quantitative Analysis of Bile Acid Sequestration

The efficacy of this compound as a bile acid sequestrant is determined by its binding capacity and affinity for various bile acids. In vitro studies have demonstrated that sevelamer binds bile acids with high capacity in a cooperative manner.[4][6] The binding affinity is influenced by the physicochemical properties of the bile acids themselves, with a notable preference for more hydrophobic species.[4] The presence of other molecules, such as oleic acid, has been shown to enhance the binding of bile acids to sevelamer.[4]

While a definitive, standardized table of binding capacities is not universally established in the literature, the following table summarizes the qualitative and semi-quantitative findings from various in vitro studies. It is important to note that the binding capacity can be influenced by experimental conditions such as pH, ionic strength, and the presence of competing anions.

| Bile Acid Type | Common Examples | Reported Binding Characteristics | Reference |

| Primary Bile Acids | Cholic Acid, Chenodeoxycholic Acid | High capacity binding. | [4][6] |

| Secondary Bile Acids | Deoxycholic Acid, Lithocholic Acid | Higher affinity due to increased hydrophobicity. | [4] |

| Conjugated Bile Acids | Glycocholic Acid, Taurocholic Acid | Efficiently bound by sevelamer. | [6] |

Note: The binding is described as cooperative, meaning the binding of one bile acid molecule facilitates the binding of others. The presence of fatty acids, like oleic acid, can further enhance this binding.[4]

Experimental Protocols for In Vitro Bile Acid Sequestration

The quantification of this compound's bile acid binding properties is typically performed using in vitro equilibrium binding assays. The following protocol provides a detailed methodology for conducting such an experiment.

Objective

To determine the in vitro binding capacity of this compound for a specific bile acid (e.g., cholic acid) under simulated physiological conditions.

Materials and Reagents

-

This compound powder

-

Bile acid standard (e.g., Cholic Acid, Sodium salt)

-

N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES)

-

Sodium chloride (NaCl)

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Deionized water

-

HPLC-grade acetonitrile (B52724) and water

-

Phosphate buffer for HPLC mobile phase

-

Syringe filters (0.45 µm)

Equipment

-

Analytical balance

-

pH meter

-

Shaking incubator (37°C)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase HPLC column

Experimental Procedure

-

Preparation of Incubation Buffer: Prepare a buffer solution containing 100 mM BES and 80 mM NaCl in deionized water. Adjust the pH to a physiologically relevant value, such as pH 7.0, using HCl or NaOH.[7][8]

-

Preparation of Bile Acid Stock Solution: Prepare a stock solution of the chosen bile acid in the incubation buffer at a high concentration (e.g., 50 mM).

-

Preparation of this compound Slurry: Accurately weigh a specific amount of this compound powder (e.g., 100 mg) and suspend it in a known volume of incubation buffer to create a slurry.

-

Binding Assay Setup:

-

Prepare a series of test tubes or flasks.

-

To each tube, add a fixed volume of the this compound slurry.

-

Add varying concentrations of the bile acid stock solution to the tubes to achieve a range of final bile acid concentrations (e.g., 1, 2.5, 5, 7.5, 10, 15, 20, 30 mM).[8]

-

Include control tubes containing only the bile acid solutions without sevelamer to determine the initial concentrations.

-

-

Incubation: Incubate all tubes in a shaking incubator at 37°C for a sufficient time to reach equilibrium. Based on kinetic studies of similar polymers, an incubation time of at least 6 hours is recommended.[7]

-

Sample Processing:

-

After incubation, centrifuge the tubes to pellet the sevelamer-bile acid complex.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.

-

-

HPLC Analysis:

-

Analyze the filtered supernatant using a validated HPLC method to determine the concentration of unbound bile acid.

-

A typical HPLC setup would involve a C18 column and a mobile phase consisting of a mixture of phosphate buffer and acetonitrile, with UV detection at an appropriate wavelength (e.g., 210 nm).[9]

-

-

Data Analysis:

-

Calculate the amount of bound bile acid by subtracting the concentration of unbound bile acid from the initial concentration.

-

Express the binding capacity as mmol of bile acid bound per gram of this compound.

-

The binding data can be analyzed using models such as the Langmuir or Freundlich isotherms to determine the maximum binding capacity (Bmax) and the binding affinity (Kd).

-

Signaling Pathways and Experimental Workflows

The sequestration of bile acids by this compound has significant downstream effects on metabolic signaling pathways, primarily the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5) pathways.

Signaling Pathway of Sevelamer's Impact on FXR and TGR5

Caption: Sevelamer's impact on FXR and TGR5 signaling pathways.

This diagram illustrates how this compound sequesters bile acids in the gastrointestinal tract, leading to a reduction in their reabsorption. This disruption of the enterohepatic circulation results in decreased activation of the Farnesoid X Receptor (FXR) in both the intestine and the liver. Reduced hepatic FXR activation leads to lower expression of the Small Heterodimer Partner (SHP), which in turn disinhibits Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This upregulation of CYP7A1 increases the conversion of cholesterol to bile acids, ultimately lowering serum LDL cholesterol. Concurrently, the altered bile acid pool in the intestine can lead to increased relative activation of the Takeda G-protein-coupled receptor 5 (TGR5) on L-cells, stimulating the secretion of glucagon-like peptide-1 (GLP-1), which plays a role in improving glucose homeostasis.[10][11][12][13][14]

Experimental Workflow for In Vitro Bile Acid Binding Assay

Caption: Workflow for in vitro bile acid binding assay.

This workflow diagram outlines the key steps involved in determining the bile acid binding capacity of this compound in vitro. The process begins with the preparation of reagents, followed by the setup of the binding assay with varying concentrations of bile acid. After an incubation period to allow for equilibrium to be reached, the solid and liquid phases are separated, and the concentration of unbound bile acid in the supernatant is quantified using HPLC. Finally, the amount of bound bile acid is calculated to determine the binding capacity of the polymer.

Conclusion

This compound's role as a bile acid sequestrant is a significant aspect of its therapeutic profile, contributing to its lipid-lowering effects. This technical guide has provided a detailed overview of the mechanisms underlying this property, including a summary of its binding characteristics, a comprehensive experimental protocol for its in vitro evaluation, and a visual representation of its impact on the critical metabolic signaling pathways of FXR and TGR5. For researchers and professionals in drug development, a thorough understanding of these principles is essential for the continued exploration of sevelamer's therapeutic potential and the development of novel bile acid sequestrants. The methodologies and data presented herein serve as a valuable resource for furthering research in this field.

References

- 1. droracle.ai [droracle.ai]

- 2. Sevelamer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. products.sanofi.us [products.sanofi.us]

- 4. Bile acid binding to sevelamer HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. banglajol.info [banglajol.info]

- 9. Validated UPLC method for determination of unbound bile acids in colesevelam HCl tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis | Semantic Scholar [semanticscholar.org]

Exploratory Studies on Sevelamer Hydrochloride's Binding Affinity for Uremic Toxins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the existing exploratory studies on the binding of sevelamer (B1230288) hydrochloride and its related carbonate form to key uremic toxins. Sevelamer, a non-absorbable phosphate-binding polymer, is primarily utilized to manage hyperphosphatemia in patients with chronic kidney disease (CKD). However, its potential to sequester other harmful molecules, such as gut-derived uremic toxins, is an area of growing scientific interest. This document synthesizes quantitative data from pivotal in vitro and clinical studies, details the experimental methodologies employed, and visualizes the core mechanisms and workflows.

Mechanism of Action

Sevelamer hydrochloride is a cationic polymer featuring multiple amine groups that become protonated within the gastrointestinal tract.[1][2] These positively charged amines interact with negatively charged ions, such as dietary phosphate (B84403), through ionic and hydrogen bonding, thereby preventing their absorption.[1][3] The resulting sevelamer-ion complex is not absorbed and is excreted in the feces.[1] It is hypothesized that this same mechanism allows sevelamer to bind to anionic uremic toxins or their precursors present in the gut, potentially reducing their systemic load.

The primary gut-derived uremic toxins of interest are p-cresyl sulfate (B86663) (PCS) and indoxyl sulfate (IS), which are formed from the metabolism of dietary amino acids by intestinal microbiota.[4] Sevelamer is thought to intervene by binding the precursors, p-cresol (B1678582) and indole (B1671886), in the gut lumen.

Quantitative Data from In Vitro Binding Studies

In vitro experiments provide a controlled environment to assess the direct binding capacity of sevelamer to specific uremic toxin precursors. The results, however, can be influenced by experimental conditions such as pH and the concentrations of both sevelamer and the target molecules.

| Uremic Toxin / Precursor | Sevelamer Type | Sevelamer Conc. | Toxin Conc. | pH | Binding / % Reduction | Reference |

| Indole | Hydrochloride | Not Specified | Not Specified | Not Specified | 10 - 15% | [4][5] |

| p-Cresol | Hydrochloride | Not Specified | Not Specified | Not Specified | 40 - 50% | [5] |

| Indole | Carbonate | 3 or 15 mg/mL | 1 or 10 µg/mL | 6 & 8 | No significant adsorption | [6][7] |

| p-Cresol | Carbonate | 3 or 15 mg/mL | 1 or 10 µg/mL | 6 & 8 | No significant adsorption | [6][7] |

| Indole Acetic Acid (IAA) | Carbonate | 15 mg/mL | 10 µg/mL | 6 | 38.7 ± 1.7% | [6][7] |

| Indole Acetic Acid (IAA) | Carbonate | 15 mg/mL | 10 µg/mL | 8 | 26.3 ± 3.4% | [6][7] |

Quantitative Data from Clinical Studies

Clinical trials provide insight into the real-world effectiveness of sevelamer on the serum levels of uremic toxins in CKD patients. The findings from these studies have been varied, suggesting that the in vivo effects may be influenced by patient population, disease stage, and trial duration.

Table 2.1: Sevelamer HCl in Hemodialysis Patients [3][5]

| Parameter | Baseline (Mean ± SD) | After 3 Months (Mean ± SD) | P-value |

| p-Cresyl Sulfate (mg/L) | 31.30 ± 10.60 | 19.70 ± 10.50 | < 0.01 |

| Indoxyl Sulfate (mg/L) | No significant change reported | No significant change reported | - |

Table 2.2: Sevelamer vs. Calcium Carbonate in Pre-Dialysis CKD Patients (24 Weeks) [2][4]

| Parameter | Sevelamer Group | Calcium Carbonate Group | Key Finding |

| Change in p-Cresyl Sulfate | Significant Decrease | Less pronounced change | Mean difference between groups: -5.61 mg/L (p=0.04) |

| Change in Indoxyl Sulfate | No significant change | No significant change | No significant difference between groups (p=0.36) |

Table 2.3: Sevelamer Carbonate vs. Placebo in Pre-Dialysis CKD Patients (12 Weeks) [6][7]

| Parameter | Sevelamer Carbonate Group | Placebo Group | Key Finding |

| Change in p-Cresyl Sulfate | No significant change | No significant change | Not statistically significant |

| Change in Indoxyl Sulfate | No significant change | No significant change | Not statistically significant |

| Change in Indole Acetic Acid | No significant change | No significant change | Not statistically significant |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of typical protocols used in the study of sevelamer's binding properties.

In Vitro Adsorption Assay Protocol

This method evaluates the direct binding capacity of sevelamer in a simulated gastrointestinal environment.

-

Preparation: A solution with a known concentration of a specific uremic toxin or its precursor (e.g., indole, p-cresol, IAA at 1 or 10 µg/mL) is prepared in a buffered solution (e.g., phosphate-buffered saline).[6][7]

-

pH Adjustment: The pH of the solution is adjusted to mimic physiological conditions of the intestine (e.g., pH 6 or 8).[6][7]

-

Incubation: A specified amount of sevelamer (e.g., 3 or 15 mg/mL) is added to the toxin solution.[6][7] The mixture is incubated at 37°C for a defined period (e.g., 15 minutes to 6 hours) to allow binding to reach equilibrium.[8][9][10]

-

Separation: The mixture is centrifuged through a filter device (e.g., 30 kDa molecular weight cut-off) to separate the large sevelamer polymer and any bound toxin from the unbound, free toxin in the filtrate.[6][7]

-

Quantification: The concentration of the free toxin in the filtrate is measured using an analytical technique such as High-Performance Liquid Chromatography (HPLC).[6] The amount of bound toxin is calculated by subtracting the free concentration from the initial concentration.

Clinical Trial Protocol (Randomized Controlled Trial Example)

This protocol is designed to assess the effect of sevelamer on serum uremic toxin levels in human subjects.

-

Patient Recruitment: Patients with a specific stage of CKD (e.g., pre-dialysis with hyperphosphatemia) are recruited based on defined inclusion and exclusion criteria.[4]

-

Run-in Period: A baseline period (e.g., 2 weeks) where blood samples are collected to establish initial serum concentrations of uremic toxins.[4]

-

Randomization: Participants are randomly assigned to receive either sevelamer (e.g., 2400 mg daily) or a control (e.g., placebo or another phosphate binder like calcium carbonate).[2][4] The study is often double-blinded.

-

Treatment Period: The assigned treatment is administered for a defined duration (e.g., 12 to 24 weeks).[4][6] Adherence is monitored, typically via pill counts.

-

Data Collection: Blood samples are collected at specified intervals and at the end of the study to measure changes in serum concentrations of p-cresyl sulfate and indoxyl sulfate.

-

Analysis: The change in uremic toxin levels from baseline is compared between the treatment and control groups using statistical methods to determine efficacy.

Analytical Methodology: HPLC for Toxin Quantification

High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS/MS) or fluorescence detection, is the standard for accurately measuring uremic toxins in biological matrices.

-

Sample Preparation: Serum or plasma samples are deproteinized, typically by adding a solvent like acetonitrile (B52724).[11]

-

Chromatographic Separation: The prepared sample is injected into an HPLC system.

-

Column: A reversed-phase column (e.g., C8 or C18) is commonly used.[11][12]

-

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) or ammonium formate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).[12][13]

-

Flow Rate: A constant flow rate, for example, 0.4 mL/min, is maintained.[13]

-

-

Detection:

-

Fluorescence: For pCS, IS, and IAA, fluorescence detection offers high sensitivity. Excitation/emission wavelengths are set specifically for each compound (e.g., for IS: Ex 280 nm / Em 383 nm).[12]

-

Mass Spectrometry (MS/MS): Provides high specificity and is often used for definitive quantification.[11]

-

-

Quantification: The concentration of each toxin is determined by comparing the peak area from the sample to a standard curve generated from solutions of known concentrations.[13]

Conclusion

The available evidence indicates that sevelamer has the potential to bind certain uremic toxin precursors, particularly p-cresol, in vitro. Clinical studies have yielded conflicting results, with some demonstrating a significant reduction in serum PCS levels, while others show no significant effect on either PCS or IS.[4][5][6] The binding of indole and its product IS appears to be minimal to non-existent in most studies.[4][6] The adsorption of IAA by sevelamer carbonate in vitro suggests another potential interaction, though this has not been borne out in clinical trials.[6][7]

Future research should focus on larger, well-controlled clinical trials to clarify the in vivo efficacy of this compound on a wider range of uremic toxins. Further in vitro studies could also explore the binding kinetics and capacity under a broader range of simulated gut conditions to better predict clinical outcomes. For drug development professionals, these findings underscore the potential for polymeric binders to offer pleiotropic effects beyond phosphate control, representing a promising avenue for developing novel therapies to manage uremic toxicity.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Effects of this compound on Uremic Toxins Serum Indoxyl Sulfate and P-Cresyl Sulfate in Hemodialysis Patients | Lin | Journal of Clinical Medicine Research [jocmr.org]

- 4. Protein-Bound Uremic Toxins Lowering Effect of Sevelamer in Pre-Dialysis Chronic Kidney Disease Patients with Hyperphosphatemia: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of this compound on Uremic Toxins Serum Indoxyl Sulfate and P-Cresyl Sulfate in Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Effect of Sevelamer on Serum Levels of Gut-Derived Uremic Toxins: Results from In Vitro Experiments and A Multicenter, Double-Blind, Placebo-Controlled, Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. In vitro analysis of follow-on versions of sevelamer [gabionline.net]

- 10. tga.gov.au [tga.gov.au]

- 11. LC-MS/MS method for simultaneous determination of serum p-cresyl sulfate and indoxyl sulfate in patients undergoing peritoneal dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. p‐cresylsulfate and indoxyl sulfate level at different stages of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Sevelamer Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sevelamer (B1230288) hydrochloride is a non-absorbed, calcium-free, and metal-free phosphate-binding polymer utilized for the management of hyperphosphatemia in patients with chronic kidney disease (CKD).[1] Its pharmacodynamic activity is confined to the gastrointestinal (GI) tract, where it sequesters dietary phosphate (B84403), thereby preventing its systemic absorption.[1][2] Beyond its primary role in phosphate control, sevelamer hydrochloride exhibits a range of pleiotropic effects, including modulation of lipid profiles, reduction of inflammatory markers, and interaction with other uremic toxins. This guide provides an in-depth examination of the pharmacodynamics of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing its operational pathways.

Mechanism of Action

This compound's mechanism of action is fundamentally a process of ion exchange within the gastrointestinal lumen. The polymer itself is a cross-linked poly(allylamine hydrochloride) that is not absorbed into the bloodstream.[3][4]

Upon oral administration, the polymer's multiple amine groups become protonated in the acidic environment of the stomach and continue to be so in the intestine.[2][3] These protonated amines carry a positive charge and subsequently interact with negatively charged dietary phosphate ions. The binding occurs through a combination of ionic and hydrogen bonds, forming an insoluble sevelamer-phosphate complex.[3] This complex traverses the GI tract without being absorbed and is ultimately eliminated in the feces.[1] By sequestering dietary phosphate, this compound effectively reduces the total amount of phosphate absorbed into the body, leading to a decrease in serum phosphorus concentrations.[2][3]

Caption: Primary mechanism of action for this compound in the GI tract.

Core Pharmacodynamic Effects

The clinical effects of this compound extend beyond phosphate control due to its ability to bind other molecules within the gut.

Phosphate and Mineral Metabolism

The primary pharmacodynamic effect is the reduction of serum phosphorus. In clinical trials involving hemodialysis patients, this compound has been shown to effectively lower serum phosphorus levels.[3] The average dose in a Phase 3 trial to lower serum phosphorus to 5.0 mg/dL or less was approximately three 800 mg tablets per meal, with a maximum average daily dose studied at 13 grams.[3] By managing hyperphosphatemia, sevelamer also helps to control secondary hyperparathyroidism.[5][6] Unlike calcium-based binders, sevelamer achieves phosphate control without causing hypercalcemia, which is a significant concern for vascular calcification.[1]

Lipid Metabolism

This compound has been demonstrated in vitro and in vivo to bind bile acids.[3] This action is analogous to bile acid sequestrants, a well-established class of cholesterol-lowering drugs. By binding bile acids, sevelamer disrupts their enterohepatic circulation, prompting the liver to convert more cholesterol into bile acids. This results in a decrease in circulating low-density lipoprotein cholesterol (LDL-C).[1] Clinical trials have consistently shown that this compound treatment leads to a significant reduction in both total and LDL cholesterol by 15% to 31%.[1][3] This effect is typically observed within two weeks of initiating therapy.[3]

Inflammatory and Uremic Toxin Modulation